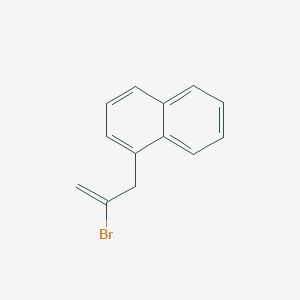

2-Bromo-3-(1-naphthyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVVFAYFCAIJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560208 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116545-04-1 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 1 Naphthyl 1 Propene and Analogs

Strategies for Allylic Carbon-Bromine Bond Formation

The introduction of a bromine atom at the allylic position of 3-(1-naphthyl)-1-propene is a key strategy for the synthesis of the target compound. This can be achieved through several distinct chemical transformations.

Electrophilic Bromination of 3-(1-Naphthyl)-1-propene Derivatives

While electrophilic addition is a common reaction of alkenes with halogens, achieving selective allylic substitution requires specific conditions. libretexts.org When alkenes are treated with a high concentration of bromine (Br₂), the typical outcome is the addition across the double bond, leading to a vicinal dihalide. openochem.org However, by maintaining a low concentration of Br₂, allylic substitution can be favored. libretexts.org N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, as it provides a constant but very low concentration of Br₂ during the reaction, which helps to suppress the competing electrophilic addition. libretexts.orgchadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is often initiated by light or a radical initiator. libretexts.org

In the context of electrophilic aromatic substitution, N-bromosuccinimide in the presence of a catalytic amount of acid can also serve as a source of bromine for the bromination of activated aromatic rings. youtube.com However, for the specific target of allylic bromination, radical conditions are more commonly employed to avoid reactions with the naphthalene (B1677914) ring.

Radical Bromination Techniques for Allylic Functionalization

Radical bromination is the most common and effective method for introducing a bromine atom at the allylic position. chemistrysteps.com This reaction proceeds via a free radical chain mechanism. libretexts.orgyoutube.com

The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light, is a classic example of allylic bromination. libretexts.orgmasterorganicchemistry.com The mechanism involves the following key steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the low concentration of Br₂ present generates a bromine radical. libretexts.orgchemistrysteps.com

Propagation: The bromine radical abstracts an allylic hydrogen from the substrate, in this case, 3-(1-naphthyl)-1-propene, to form a resonance-stabilized allylic radical and HBr. libretexts.orgchemistrysteps.com This step is favored due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or alkyl C-H bonds. libretexts.org The generated HBr then reacts with NBS to produce a molecule of Br₂. chemistrysteps.com

Propagation: The allylic radical then reacts with a Br₂ molecule to form the desired product, 2-bromo-3-(1-naphthyl)-1-propene, and another bromine radical, which continues the chain reaction. libretexts.orgchemistrysteps.com

It is important to note that if the allylic radical is unsymmetrical, a mixture of products can be formed. libretexts.org The stability of the radical intermediate plays a crucial role in determining the product distribution. chemistrysteps.com

| Reagent | Initiator | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | CCl₄ | Provides a low, constant concentration of Br₂, favoring allylic substitution over addition. libretexts.orglibretexts.org |

Halogen Exchange Reactions for Propene-Bromide Scaffolds

Halogen exchange reactions, such as the Finkelstein reaction, provide another route to allylic bromides, typically by converting an allylic chloride or iodide to the corresponding bromide. frontiersin.org This method is particularly useful when the corresponding chloro or iodo derivative is more readily accessible. The reaction involves treating the substrate with a bromide salt, such as sodium bromide, in a suitable solvent like acetone. The equilibrium is driven by the differential solubility of the resulting sodium salts. frontiersin.org While widely used for alkyl halides, this method can be adapted for allylic systems. frontiersin.org

Introduction and Functionalization of the 1-Naphthyl Moiety

An alternative synthetic approach involves forming the carbon-carbon bond between the naphthalene ring and the three-carbon propene unit. This can be accomplished using powerful cross-coupling reactions or traditional organometallic chemistry.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Naphthyl-Alkene Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org To synthesize a precursor to this compound, one could couple 1-naphthylboronic acid with a suitable 3-carbon allyl bromide derivative. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org The use of 1,8-diaminonaphthalene (B57835) (dan)-protected arylboronic acids has been explored to address issues like protodeboronation. acs.orgelsevierpure.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org For instance, 1-bromonaphthalene (B1665260) could be coupled with propene or an allyl alcohol derivative to form the naphthyl-propene backbone. wikipedia.orgyoutube.com The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnumberanalytics.comlibretexts.org One could envision a Sonogashira coupling between 1-bromonaphthalene and a propargyl derivative, followed by selective reduction and bromination to yield the final product. The reaction is valued for its mild conditions. wikipedia.org

| Coupling Reaction | Naphthyl Component | Propene Component | Catalyst System |

| Suzuki-Miyaura | 1-Naphthylboronic acid | Allyl bromide | Pd catalyst, Base |

| Heck | 1-Bromonaphthalene | Propene/Allyl alcohol | Pd catalyst, Base |

| Sonogashira | 1-Bromonaphthalene | Propargyl derivative | Pd catalyst, Cu co-catalyst, Base |

Organometallic Approaches (e.g., Grignard Reagents, Organolithium Chemistry) with Naphthalene Precursors

Traditional organometallic chemistry offers robust methods for C-C bond formation.

Grignard Reagents: A 1-naphthylmagnesium halide (a Grignard reagent), prepared from the corresponding 1-halonaphthalene and magnesium metal, can react as a nucleophile with an appropriate three-carbon electrophile, such as allyl bromide or a related compound. libretexts.org This would form the 3-(1-naphthyl)-1-propene precursor, which can then be brominated. Nickel-catalyzed cross-coupling of Grignard reagents with aryl ethers has also been demonstrated for forming C-C bonds with naphthalene derivatives. acs.org

Organolithium Chemistry: 1-Naphthyllithium can be generated from 1-halonaphthalene via metal-halogen exchange with an organolithium reagent like n-butyllithium, or through deprotonation of naphthalene with a strong base. bohrium.comwikipedia.org Naphthalene-catalyzed lithiation is also a method for preparing organolithium compounds. researchgate.net The resulting 1-naphthyllithium can then react with a suitable electrophilic propene synthon. For example, the reaction of 1-propynyllithium, generated from 1-bromopropene, with various electrophiles is a known method for forming C-C bonds. orgsyn.org

| Organometallic Reagent | Preparation | Propene Synthon |

| 1-Naphthylmagnesium halide | 1-Halonaphthalene + Mg | Allyl bromide |

| 1-Naphthyllithium | 1-Halonaphthalene + n-BuLi or Naphthalene + strong base | Allyl bromide or other electrophilic propene |

Alkylation and Acylation Strategies on Naphthalene Derivatives

The synthesis of naphthalene derivatives, precursors to the target compound, often relies on classical and modern alkylation and acylation techniques. The introduction of alkyl groups onto the naphthalene ring is a key step, though one that presents significant regioselectivity challenges.

Traditional Friedel-Crafts alkylation of naphthalene with propene, typically employing acidic catalysts, is a common method for producing isopropylnaphthalenes. researchgate.netrsc.org Studies using catalysts such as dealuminated mordenite (B1173385) or aluminum chloride have shown that these reactions can yield mixtures of isomers. researchgate.netresearchgate.net For instance, liquid-phase alkylation with propene over mordenite catalysts tends to favor the formation of β-substituted products like 2,6- and 2,7-diisopropylnaphthalene, which are thermodynamically more stable than their α-substituted counterparts. researchgate.net The selectivity towards specific isomers, such as 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN), can be enhanced by modifying the catalyst, for example, by increasing the SiO2/Al2O3 ratio in mordenite, which reduces the activity of external acid sites. researchgate.net

Acylation of naphthalenes via Friedel-Crafts reactions is also a foundational strategy, but controlling the position of substitution is notoriously difficult. nih.gov Such reactions often result in the formation of peri-substituted products, which may not be the desired isomers for synthesizing compounds like this compound. nih.gov To circumvent these regioselectivity issues, alternative strategies have been explored. One such approach involves the benzylic oxidation of an already-substituted alkyl-naphthalene to generate the desired 2-acyl-naphthalene intermediate. nih.gov However, finding suitable conditions for these oxidations can be challenging, as many reagents lead to decomposition or undesired side reactions like ring bromination. nih.gov

Modern methods are increasingly turning to directed C-H activation to achieve precise regioselective functionalization, overcoming the limitations of traditional electrophilic substitution. nih.govresearchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of the this compound molecule can be approached through both convergent and divergent synthetic designs.

A convergent synthesis would involve the preparation of two complex fragments that are then joined together in a final step. A highly plausible convergent route is suggested by analogous syntheses of similar compounds. For example, the synthesis of 2-Bromo-3-phenyl-1-propene has been successfully achieved by reacting a phenylmagnesium bromide Grignard reagent with 2,3-dibromopropene. prepchem.com Similarly, 2-Bromo-3-(2-thienyl)-1-propene can be made using a thienyl Grignard reagent. prepchem.com Following this logic, a convergent pathway to the target molecule would involve the reaction of 1-naphthylmagnesium bromide with 2,3-dibromopropene.

Figure 1: Proposed convergent synthesis for this compound.

Figure 1: Proposed convergent synthesis for this compound.

A divergent synthesis , in contrast, would begin with a common naphthalene-based intermediate that is then elaborated through different reaction pathways to yield the final product and its analogs. A potential starting material for such a strategy is 2-bromo-3-(bromomethyl)naphthalene, which can be synthesized from naphthalene itself. dergipark.org.trresearchgate.net This intermediate possesses two distinct bromine sites that can be selectively functionalized. The allylic bromide could potentially be converted into the desired propene structure through a sequence of reactions, such as elimination or further substitution and rearrangement, allowing for the creation of a variety of derivatives from a single precursor.

Control of Chemo-, Regio-, and Stereoselectivity in Synthesis

The sophisticated synthesis of this compound and its analogs requires precise control over multiple aspects of chemical selectivity.

Diastereoselective and Enantioselective Synthesis of Chiral Derivatives

While specific studies on the enantioselective synthesis of this compound are not widely reported, the principles for creating chiral derivatives are well-established in organic synthesis. Achieving high diastereoselectivity or enantioselectivity would likely involve asymmetric catalysis or the use of chiral auxiliaries.

For instance, related synthetic challenges have been addressed using modern catalytic systems. Ir-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral molecules with high enantiomeric excess. rsc.org Similarly, diastereoselective reactions like the Prins cyclization of related bromo-olefins have been used to synthesize substituted heterocyclic compounds with excellent diastereoselectivity, demonstrating that the bromo-alkene moiety can participate in highly controlled bond-forming events. organic-chemistry.orgnih.gov The synthesis of highly functionalized proline derivatives has also been achieved with high diastereoselectivity through copper-catalyzed cascade reactions. nih.gov These methodologies exemplify the strategies that could be adapted to generate chiral versions of the target compound, likely by creating a chiral center during the formation of the propene backbone or through asymmetric functionalization of a precursor.

Regioselective Functionalization of Unsaturated Naphthalene-Propene Systems

Achieving regioselectivity is paramount when functionalizing the naphthalene core. As mentioned, traditional electrophilic aromatic substitution reactions on naphthalene are often difficult to control, yielding mixtures of α- and β-isomers. nih.govnih.gov

Modern synthetic chemistry has made significant strides in overcoming this challenge through the use of transition-metal-catalyzed C-H functionalization. nih.gov These methods often employ a directing group on the naphthalene substrate to guide the catalyst to a specific C-H bond. nih.govresearchgate.net For example, rhodium-catalyzed reactions have been shown to selectively functionalize the β-position of naphthalene with olefins, achieving β:α ratios greater than 20:1. researchgate.netresearchgate.net The identity of the catalyst, oxidant, and ligands can be modulated to fine-tune this selectivity. researchgate.netnih.gov Palladium-based catalysts have also been instrumental in developing regioselective C-H oxidation and functionalization strategies. researchgate.net These advanced techniques provide a powerful toolbox for precisely constructing the 1-substituted naphthalene core required for the target molecule, ensuring that the propene group is attached at the correct position with high fidelity.

Data Tables

Table 1: Catalyst Systems for Regioselective Alkylation of Naphthalene

| Catalyst System | Alkylating Agent | Major Product(s) | Key Finding | Reference(s) |

| Dealuminated Mordenite | Propene | β-alkylated naphthalenes | Increased Si/Al ratio enhances β-selectivity. | researchgate.net |

| AlCl₃/Al-MCM-41 | Propylene | 2,6-diisopropylnaphthalene | Pore size and catalyst loading are key for selectivity. | researchgate.net |

| Fe₂(SO₄)₃/bentonite | Propylene | Isopropylnaphthalenes | Solid acid catalyst effective at high temperatures. | researchgate.net |

| [(η²‐C₂H₄)₂Rh(μ‐OAc)]₂ / Cu(OPiv)₂ | Ethylene, Propylene | β-alkenylnaphthalenes | Catalyst-controlled β-selectivity with high β:α ratio. | researchgate.net |

Table 2: Proposed Synthetic Pathways

| Pathway Type | Starting Materials | Key Transformation | Description | Reference(s) |

| Convergent | 1-Bromonaphthalene, Magnesium, 2,3-Dibromopropene | Grignard Reaction | Coupling of a pre-formed naphthyl Grignard reagent with a bromo-propene unit. | prepchem.com, prepchem.com |

| Divergent | Naphthalene | Multi-step synthesis via 2-bromo-3-(bromomethyl)naphthalene | Creation of a functionalized intermediate that can be elaborated into various analogs. | dergipark.org.tr, researchgate.net |

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 1 Naphthyl 1 Propene

Nucleophilic Substitution Reactions at the Allylic Bromide

The allylic bromide in 2-Bromo-3-(1-naphthyl)-1-propene is a key site for nucleophilic substitution reactions. The proximity of the carbon-carbon double bond allows for the potential formation of a resonance-stabilized allylic carbocation, influencing the reaction mechanism.

Nucleophilic substitution on allylic systems can proceed through four main pathways: S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. The "prime" (') notation indicates that the nucleophile attacks at the γ-carbon of the allylic system, resulting in a rearranged product. youtube.com

The S(_N)1 and S(_N)1' pathways involve the formation of a common resonance-stabilized allylic carbocation intermediate after the departure of the bromide leaving group. youtube.comyoutube.com The nucleophile can then attack either the α-carbon (S(_N)1) or the γ-carbon (S(_N)1'). The distribution of products depends on the relative stability of the resulting alkenes and steric hindrance at the two electrophilic carbons. For this compound, the formation of a carbocation is facilitated by the allylic system and the potential for stabilization by the naphthyl group. koreascience.kr These reactions are favored by polar protic solvents and weaker nucleophiles. youtube.comksu.edu.sa

The S(_N)2 and S(_N)2' mechanisms are concerted, single-step processes. libretexts.orgmasterorganicchemistry.com In the S(_N)2 reaction, the nucleophile directly attacks the carbon bearing the bromine, leading to inversion of configuration if the carbon is chiral. masterorganicchemistry.com In the S(_N)2' pathway, the nucleophile attacks the γ-carbon of the double bond in a concerted fashion, with the simultaneous displacement of the leaving group from the α-carbon and a shift of the double bond. youtube.comyoutube.com These bimolecular reactions are favored by strong nucleophiles and polar aprotic solvents. ksu.edu.sa Steric hindrance from the 1-naphthyl group at the α-position may hinder the direct S(_N)2 pathway, potentially favoring the S(_N)2' mechanism where the nucleophile attacks the less hindered terminal carbon.

Table 1: Comparison of Mechanistic Pathways for Nucleophilic Substitution

| Mechanism | Rate Law | Intermediate | Stereochemistry | Favored By | Expected Product with Nu:⁻ |

|---|---|---|---|---|---|

| S(_N)1 | rate = k[Substrate] |

Allylic Carbocation | Racemization | Weak nucleophiles, polar protic solvents | 2-(Nu)-3-(1-naphthyl)-1-propene |

| S(_N)1' | rate = k[Substrate] |

Allylic Carbocation | Racemization | Weak nucleophiles, polar protic solvents | 1-(Nu)-3-(1-naphthyl)-1-propene |

| S(_N)2 | rate = k[Substrate][Nu] |

Transition State | Inversion | Strong, unhindered nucleophiles | 2-(Nu)-3-(1-naphthyl)-1-propene |

| S(_N)2' | rate = k[Substrate][Nu] |

Transition State | Syn or Anti addition | Strong, sterically hindered nucleophiles | 1-(Nu)-3-(1-naphthyl)-1-propene |

The outcome of the substitution reaction is highly dependent on the nature of the nucleophile. ksu.edu.sa Strong, soft nucleophiles such as iodide, cyanide, and thiolates tend to favor S(_N)2 or S(_N)2' pathways. In contrast, weak nucleophiles like water, alcohols, and carboxylic acids typically react via S(_N)1 or S(_N)1' mechanisms, often in solvolysis reactions where the solvent acts as the nucleophile. libretexts.org

The bromide ion is an excellent leaving group due to its large size, polarizability, and the relative stability of the bromide anion. This facilitates both unimolecular and bimolecular substitution pathways.

Table 2: Predicted Products with Various Nucleophiles

| Nucleophile | Solvent | Predominant Mechanism(s) | Major Product(s) |

|---|---|---|---|

| CH₃O⁻ | CH₃OH | S(_N)1, S(_N)1', S(_N)2' | 2-Methoxy-3-(1-naphthyl)-1-propene & 1-Methoxy-3-(1-naphthyl)-1-propene |

| CN⁻ | DMSO | S(_N)2, S(_N)2' | 2-Cyano-3-(1-naphthyl)-1-propene & 1-Cyano-3-(1-naphthyl)-1-propene |

| H₂O | H₂O / Acetone | S(_N)1, S(_N)1' | 2-Hydroxy-3-(1-naphthyl)-1-propene & 1-Hydroxy-3-(1-naphthyl)-1-propene |

| (CH₃)₃CO⁻ | (CH₃)₃COH | S(_N)2' (due to steric bulk) | 1-tert-Butoxy-3-(1-naphthyl)-1-propene |

The structure of this compound is conducive to intramolecular cyclization. Under conditions that promote carbocation formation (e.g., Lewis acid catalysis), the allylic cation can be attacked by the electron-rich naphthalene (B1677914) ring in an intramolecular Friedel-Crafts-type alkylation. Attack at the C8 position of the naphthalene ring would lead to the formation of a six-membered ring, yielding derivatives of benz[e]acephenanthrylene. The regioselectivity of this cyclization is governed by the electronic and steric properties of the naphthalene ring system. rsc.org

Alternatively, in the presence of a strong base, intramolecular cyclization could potentially occur via the formation of a carbanion or through a palladium-catalyzed process, leading to various polycyclic aromatic structures. researchgate.net

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is nucleophilic and can undergo electrophilic addition reactions. libretexts.orgquora.com However, the presence of the electron-withdrawing bromine atom deactivates the double bond towards electrophilic attack compared to a simple alkene. The regiochemical outcome of these additions is dictated by the directing effects of the bromo and naphthylmethyl substituents, which influence the stability of the carbocation intermediate.

Hydrohalogenation with agents like HBr or HCl proceeds via the formation of a carbocation intermediate. masterorganicchemistry.com According to Markovnikov's rule, the proton will add to the double-bonded carbon that results in the more stable carbocation. In this case, protonation of C1 would generate a secondary carbocation at C2, while protonation of C2 would generate a primary carbocation at C1 that is stabilized by the adjacent naphthyl group. The stability of this benzylic-like carbocation suggests that the addition of the nucleophile (halide) will occur at the C1 position.

Halogenation with Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate. chemguide.co.uk The nucleophilic attack of a halide ion opens this ring. In unsymmetrical alkenes, the attack generally occurs at the more substituted carbon. For this compound, this would lead to the formation of a tri-halogenated propane (B168953) derivative.

Table 3: Electrophilic Addition Products

| Reagent | Intermediate | Predicted Major Product |

|---|---|---|

| HBr | Carbocation | 1,2-Dibromo-3-(1-naphthyl)propane |

| Br₂ | Bromonium ion | 1,2,2-Tribromo-3-(1-naphthyl)propane |

Acid-catalyzed hydration (using H₂O/H₃O⁺) follows a similar mechanism to hydrohalogenation, proceeding through the most stable carbocation intermediate. libretexts.org This would result in the formation of an alcohol, with the hydroxyl group adding to the carbon that can best stabilize a positive charge.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond. libretexts.orgmasterorganicchemistry.com The boron atom adds to the less sterically hindered carbon of the double bond (C1), and the hydrogen adds to the more substituted carbon (C2) in a syn-addition. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, yielding an alcohol with a regiochemistry opposite to that of acid-catalyzed hydration. masterorganicchemistry.com

Epoxidation , typically carried out with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), involves the direct transfer of an oxygen atom to the double bond to form an epoxide. This reaction is generally stereospecific, with the geometry of the alkene being retained in the three-membered ring product.

Table 4: Hydration, Hydroboration, and Epoxidation Products

| Reaction | Reagents | Key Feature | Predicted Major Product |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄ | Markovnikov addition | 3-(1-Naphthyl)-1-propen-1-ol (after rearrangement) or 1-(1-Naphthyl)propan-2-one (via enol) |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition | 2-Bromo-3-(1-naphthyl)propan-1-ol |

| Epoxidation | m-CPBA | Syn-addition of oxygen | 2-Bromo-2-(1-naphthylmethyl)oxirane |

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

The terminal alkene functionality in this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. ucalgary.ca The reactivity of the dienophile in a Diels-Alder reaction is significantly influenced by the nature of its substituents. masterorganicchemistry.com In this case, the bromine atom at the 2-position acts as an electron-withdrawing group through its inductive effect, which can enhance the reactivity of the dienophile towards electron-rich dienes. ucalgary.ca

However, the bulky 1-naphthyl group at the 3-position introduces considerable steric hindrance, which can be expected to influence both the rate and the stereochemical outcome of the reaction. While the reaction is concerted, the approach of the diene to the dienophile can be sterically hindered by the large aromatic substituent, potentially requiring more forcing reaction conditions (e.g., higher temperatures or the use of Lewis acid catalysts) to achieve significant conversion.

An interesting parallel can be drawn from the study of (E)-2-bromo-4-aryl-1,3-pentadienes, which have been shown to undergo unexpected double Diels-Alder reactions. nih.gov This suggests that under certain conditions, the initial Diels-Alder adduct of this compound could potentially undergo further transformations. The regioselectivity of the cycloaddition would be primarily governed by the electronic effects of the bromo substituent and the steric influence of the naphthyl group.

Table 1: Predicted Diels-Alder Reactivity of this compound with Various Dienes

| Diene | Expected Product | Predicted Reaction Conditions | Notes |

| Cyclopentadiene (B3395910) | 2-Bromo-2-(1-naphthylmethyl)-bicyclo[2.2.1]hept-5-ene | Moderate temperature (e.g., 80-120 °C) | The high reactivity of cyclopentadiene may overcome the steric hindrance. The endo product is expected to be the major isomer due to secondary orbital interactions. |

| 1,3-Butadiene | 4-Bromo-4-(1-naphthylmethyl)cyclohexene | High temperature (e.g., >150 °C) or Lewis acid catalysis | The lower reactivity of butadiene combined with the steric bulk of the dienophile would likely require more forcing conditions. |

| Danishefsky's Diene | 2-Bromo-4-methoxy-2-(1-naphthylmethyl)-3-trimethylsilyloxy-cyclohexene | Mild conditions (e.g., room temperature to 80 °C) | The high reactivity of this electron-rich diene would facilitate the reaction, likely proceeding with high regioselectivity. |

Radical Reactions Involving the Allylic System

The presence of a bromine atom at the allylic position makes this compound a prime candidate for radical reactions. The stability of the resulting allylic radical, which is further stabilized by resonance with the adjacent double bond and the naphthyl ring, plays a crucial role in these transformations.

Atom Transfer Radical Addition (ATRA) Reactions

In Atom Transfer Radical Addition (ATRA) reactions, a radical is generated and adds across the double bond of an alkene. While the primary focus of ATRA is often the addition to the alkene, the allylic bromide functionality of this compound can also participate in or initiate such radical processes. For instance, in the presence of a suitable radical initiator (e.g., AIBN or light), the weak C-Br bond can undergo homolytic cleavage to generate a stabilized 3-(1-naphthyl)prop-2-en-2-yl radical. This radical can then add to other alkenes.

More commonly, the double bond of this compound can act as a radical acceptor. For example, a three-component photo-ATRA-type reaction has been reported for the asymmetric intermolecular C-O coupling of alkenes with oxime esters and carboxylic acids, catalyzed by copper. chemrxiv.org A similar approach could potentially be applied to this compound, where a radical generated from an external source adds to the double bond, followed by trapping of the resulting radical. The regioselectivity of the initial radical addition would be influenced by the stability of the resulting radical intermediate.

Free Radical Polymerization and Oligomerization Studies

The terminal alkene of this compound can theoretically undergo free radical polymerization. However, the bulky 1-naphthylmethyl substituent is expected to significantly hinder the propagation step of the polymerization process. This steric hindrance would likely lead to the formation of low molecular weight oligomers rather than high polymers. researchgate.net

The polymerization would be initiated by a standard radical initiator, which adds to the double bond to form a new radical. This radical would then add to another monomer unit. The bulky nature of the substituent would make it difficult for the growing polymer chain to approach the next monomer in the correct orientation for propagation, thus favoring termination or chain transfer reactions.

Table 2: Predicted Outcome of Free Radical Oligomerization of this compound

| Initiator | Solvent | Predicted Outcome |

| AIBN (Azobisisobutyronitrile) | Toluene | Low molecular weight oligomers (dimers, trimers, etc.) |

| Benzoyl Peroxide | Benzene | Similar to AIBN, with potential for some initiator-derived end groups. |

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. Both palladium and nickel complexes are known to effectively catalyze such transformations. wikipedia.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Negishi, Stille)

Heck Reaction: In a Heck reaction, this compound would act as the halide partner, coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The reaction would lead to the formation of a new carbon-carbon bond at the 2-position of the propene chain. The stereochemical outcome of the Heck reaction is typically trans to the bulkiest group. Given the steric bulk of the naphthylmethyl group, a high degree of stereoselectivity would be expected. The reaction of aryl halides with in-situ generated alkenes has been reported, suggesting the versatility of the Heck reaction. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgnih.gov this compound could be coupled with various organozinc reagents (e.g., arylzinc, alkylzinc) to introduce a new substituent at the 2-position. The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.orgresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the organic halide. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Negishi coupling, this method would allow for the introduction of a variety of organic groups at the 2-position of the starting material. The reaction is known for its tolerance of many functional groups, although the toxicity of organotin compounds is a drawback. organic-chemistry.orgharvard.edu

Table 3: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-(1-Naphthylmethyl)-1-phenyl-1-propene |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(1-Naphthylmethyl)-1-phenyl-1-propene |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | 2-(1-Naphthylmethyl)-1-phenyl-1-propene |

Nickel-Mediated and Nickel-Catalyzed Reactions of Allylic Bromides

Nickel catalysts offer a powerful alternative to palladium for cross-coupling reactions and can sometimes provide complementary reactivity. wikipedia.orgnih.gov Nickel-catalyzed reductive cross-coupling reactions of aryl bromides with alkyl bromides have been developed, suggesting that this compound could undergo similar transformations. semanticscholar.orgresearchgate.net These reactions often employ a stoichiometric reductant.

Furthermore, nickel catalysts are known to be effective in the cross-coupling of unactivated alkyl halides. researchgate.net This opens up the possibility of coupling this compound with a wider range of alkyl partners than might be accessible with palladium catalysis. The mechanism of these nickel-catalyzed reactions can be complex, sometimes involving radical intermediates.

Table 4: Predicted Nickel-Catalyzed Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Reductive Cross-Coupling | Ethyl bromide | NiCl₂(dppe), Zn | 2-Ethyl-3-(1-naphthyl)-1-propene |

| Cross-Coupling with Grignard Reagent | Phenylmagnesium bromide | NiCl₂(dppp) | 2-Phenyl-3-(1-naphthyl)-1-propene |

Ruthenium and Copper-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation

The vinylic bromide functionality in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Both ruthenium and copper complexes are known to catalyze a wide array of such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2-position of the propene chain.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts, particularly complexes like [RuCl₂(p-cymene)]₂, are effective for various C-H activation and coupling reactions. nih.govrsc.org While many applications involve directing-group-assisted C-H functionalization of aromatic rings, ruthenium can also catalyze the coupling of vinyl halides. rsc.org For this compound, a potential application would be in Heck-type reactions with alkenes, leading to the formation of substituted dienes. The reaction mechanism typically involves oxidative addition of the ruthenium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions offer a versatile and often milder alternative to palladium-based systems for functionalizing vinyl halides. The rich chemistry of copper, which can readily access Cu(I), Cu(II), and Cu(III) oxidation states, allows for diverse transformations. acs.org Reactions such as the Sonogashira coupling with terminal alkynes, Suzuki coupling with boronic acids, and Ullmann-type couplings for C-N, C-O, and C-S bond formation are highly relevant. For instance, coupling with N-heterocycles using organozinc reagents in the presence of a copper(I) catalyst is a known method for creating complex nitrogen-containing molecules. nih.gov

The table below summarizes potential cross-coupling reactions at the vinylic bromide position.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product Structure |

| Suzuki Coupling | Cu(I) or Ru(II) complex, Base | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | |

| Sonogashira Coupling | CuI, Palladium co-catalyst, Base | Terminal Alkyne (R-C≡CH) | |

| Heck Coupling | Ru(II) or Palladium complex, Base | Alkene (R'-CH=CH₂) | |

| Buchwald-Hartwig Amination | Cu(I) or Palladium complex, Base | Amine (R₂NH) |

Reactions Involving the Naphthalene Aromatic Ring System

The 1-naphthyl group in the molecule is a robust aromatic system that can undergo a variety of transformations common to polycyclic aromatic hydrocarbons.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. chemistrytalk.org In a 1-substituted naphthalene, the position of the incoming electrophile is directed by the nature of the existing substituent. The 3-(2-bromoallyl) group (-CH₂-C(Br)=CH₂) attached at the C1 position is considered an alkyl group, which is traditionally activating and directs incoming electrophiles to the ortho and para positions. However, the presence of the electron-withdrawing bromine and the sp²-hybridized carbons can slightly diminish its activating strength.

For the 1-naphthyl system, the primary positions for electrophilic attack are C4 (para) and C5 (para), with the C2 (ortho) and C8 (ortho or peri) positions also being potential sites. masterorganicchemistry.com Steric hindrance from the substituent and the adjacent aromatic ring often disfavors substitution at the C8 (peri) position. Therefore, electrophilic substitution on this compound is expected to yield predominantly a mixture of the 4- and 5-substituted isomers. The reaction proceeds via a high-energy carbocation intermediate, known as a Wheland intermediate or sigma complex, and the stability of this intermediate determines the regiochemical outcome. libretexts.org The aromaticity of the ring is restored in a final deprotonation step. masterorganicchemistry.com

| EAS Reaction | Reagents (Example) | Electrophile (E⁺) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro and 5-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo and 5-Bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl and 5-Acyl derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid and 5-Sulfonic acid derivatives |

The naphthalene ring can undergo both oxidation and reduction under appropriate conditions, leading to significant structural modifications.

Oxidation: The oxidation of naphthalenes can result in various products depending on the oxidant and reaction conditions. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can lead to the cleavage of the aromatic ring, yielding phthalic anhydride (B1165640) derivatives. Milder, selective oxidation, sometimes achieved using catalysts like nickel molybdate (B1676688) or through biological oxidation, can produce naphthoquinones. researchgate.net For example, oxidation of the parent compound could theoretically yield 1,4-naphthoquinone (B94277) derivatives, important precursors in synthesis. Ozonolysis in participating solvents like methanol (B129727) can also cleave the ring to form benzodioxan derivatives. researchgate.net

Reduction: The naphthalene ring can be fully or partially reduced. Catalytic hydrogenation using catalysts such as rhodium, platinum, or palladium typically reduces the unsubstituted ring first. researchgate.net This would convert the naphthyl group into a tetralinyl group (1,2,3,4-tetrahydronaphthyl). Under these conditions, the vinyl double bond in the side chain would also be readily reduced. More forcing conditions can lead to the formation of the fully saturated decalin ring system. Chemical reduction methods, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), can provide access to dihydronaphthalene derivatives like 1,4-dihydronaphthalene. researchgate.net

| Transformation | Reagents (Example) | Resulting Moiety |

| Partial Reduction | Na, NH₃(l), EtOH | Dihydronaphthyl |

| Full Reduction (unsubstituted ring) | H₂, RhCl₃ | Tetralinyl |

| Exhaustive Reduction | H₂ (high pressure), PtO₂ | Decalinyl |

| Ring-Cleavage Oxidation | KMnO₄, heat | Phthalic acid derivative |

| Selective Oxidation | O₂, Catalysts | Naphthoquinone derivative |

Directed ortho-lithiation (DoL) is a powerful tool for regioselective functionalization of aromatic rings. uwindsor.ca The strategy relies on a directing metalation group (DMG), typically a heteroatom-containing substituent, that coordinates to the organolithium reagent and directs deprotonation to an adjacent ortho position.

The 3-(2-bromoallyl) substituent in this compound lacks a conventional heteroatom DMG. Therefore, a classical DoL reaction to functionalize the C2 or C8 positions is not expected to be efficient. Instead, treatment with an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) would likely initiate one of two other competing processes:

Halogen-Metal Exchange: The vinylic C-Br bond is susceptible to exchange with lithium. This process is often very fast, especially at low temperatures, and would generate a vinyllithium (B1195746) species at the C2 position of the propene chain. This intermediate could then be trapped with various electrophiles.

Benzylic Deprotonation: The methylene (B1212753) (-CH₂-) protons are in a benzylic position, activated by the naphthalene ring. This makes them acidic and susceptible to deprotonation by a strong base, which would form a carbanion on the carbon adjacent to the ring.

The regiochemical outcome between these pathways would be highly dependent on the specific base, solvent, and temperature used. researchgate.net For instance, steric hindrance at the bromine atom might favor deprotonation at the less-hindered benzylic site.

Elimination Reactions (E1 and E2)

Elimination reactions, which typically form alkenes from alkyl halides, are categorized mainly as E1 (unimolecular) and E2 (bimolecular) mechanisms. byjus.com The substrate, this compound, is a vinylic bromide , meaning the bromine atom is attached directly to an sp²-hybridized carbon of the double bond.

Vinylic halides are notoriously unreactive in standard E1 and E2 reactions for several reasons:

E2 Mechanism: The bimolecular E2 pathway requires a base to abstract a proton while the leaving group departs simultaneously, typically in an anti-periplanar geometry. masterorganicchemistry.com For a vinylic system, the C-H bond to be broken is in the same plane as the double bond, making it difficult to achieve the required orbital alignment for a concerted elimination to form an alkyne.

E1 Mechanism: The unimolecular E1 pathway proceeds through a carbocation intermediate. byjus.com The loss of the bromide from this compound would generate a vinylic carbocation. Vinylic carbocations are highly unstable and energetically unfavorable, making the E1 route extremely slow and unlikely under typical conditions.

While standard E1 and E2 eliminations are disfavored, elimination of HBr to form the corresponding alkyne or allene (B1206475) can sometimes be forced under very harsh conditions with extremely strong bases (e.g., sodium amide, NaNH₂). These reactions often proceed through alternative mechanisms, such as an elimination-addition pathway involving a benzyne-like intermediate or an E1cb mechanism, rather than a direct E1 or E2 process.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 1 Naphthyl 1 Propene

Elucidation of Reaction Mechanisms through Kinetic Studies

Kinetic studies serve as a quantitative lens through which the dynamics of a reaction can be observed. By measuring how the rate of a reaction changes with reactant concentrations, crucial details about the rate-determining step and the composition of the transition state can be inferred.

Rate Law Determination and Order of Reaction

The rate law is a mathematical expression that connects the rate of a reaction to the concentration of the reactants. For reactions involving 2-Bromo-3-(1-naphthyl)-1-propene, the form of the rate law can help distinguish between different mechanistic pathways, such as unimolecular (SN1 or E1) and bimolecular (SN2 or E2) processes.

For example, in a nucleophilic substitution reaction, a second-order rate law, Rate = k[this compound][Nucleophile], would suggest a bimolecular (SN2) mechanism where both reactants are involved in the rate-determining step. In contrast, a first-order rate law, Rate = k[this compound], would be indicative of a unimolecular (SN1) mechanism, where the initial ionization of the C-Br bond is the slow step.

The order of the reaction is determined experimentally by systematically varying the concentrations of each reactant and observing the effect on the initial reaction rate.

Table 1: Illustrative Kinetic Data for a Reaction of this compound This table presents hypothetical data to demonstrate the principles of rate law determination.

Kinetic Isotope Effects (KIEs) for Transition State Analysis

Kinetic Isotope Effects (KIEs) offer a powerful method for probing the geometry of the transition state. This technique involves substituting an atom in the reactant with a heavier isotope and measuring the resulting change in the reaction rate. For reactions of this compound, KIEs can provide detailed information about bond-breaking and bond-forming events in the rate-determining step.

For instance, in an E2 elimination reaction, breaking the C-H bond at the beta-position is often part of the rate-determining step. Replacing this hydrogen with deuterium (B1214612) (D) would result in a primary KIE (kH/kD). A significant primary KIE (typically in the range of 2-8) indicates that the C-H bond is substantially broken in the transition state. Conversely, a KIE close to 1 would suggest that this bond is largely intact.

Identification and Characterization of Reactive Intermediates

Many chemical reactions proceed through high-energy, short-lived species known as reactive intermediates. The direct or indirect detection of these intermediates is a cornerstone of mechanistic elucidation.

Spectroscopic Detection of Transient Species (e.g., NMR, EPR, Mass Spectrometry)

Advanced spectroscopic techniques can provide a direct window into the world of transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting reactions at low temperatures, the lifetime of an intermediate can be extended, potentially allowing for its observation by NMR. For example, the formation of a carbocation from this compound would be characterized by a significant downfield shift in the 13C NMR spectrum for the carbon atom bearing the positive charge.

Electron Paramagnetic Resonance (EPR) Spectroscopy: If a reaction is suspected to proceed through a radical mechanism, EPR spectroscopy is an indispensable tool. This technique can detect species with unpaired electrons and provide information about their electronic structure and environment.

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to pull charged intermediates from the reaction solution and into the gas phase for mass analysis, confirming their elemental composition.

Trapping Experiments for Unstable Intermediates

When direct detection of an intermediate is not feasible, trapping experiments provide compelling indirect evidence. This approach involves introducing a "trapping agent" into the reaction mixture, which is designed to react rapidly and irreversibly with the proposed intermediate to form a stable, characterizable product.

For a reaction believed to involve a carbocation intermediate derived from this compound, adding a highly reactive but benign nucleophile could lead to the formation of a new product. The isolation and structural confirmation of this "trapped" product would strongly support the existence of the carbocation intermediate.

Transition State Analysis and Potential Energy Surface Mapping

Computational chemistry offers a powerful synergy with experimental studies. By mapping the potential energy surface (PES) of a reaction, a theoretical model of the energy landscape can be constructed. This allows for the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the geometries and energies of the transition states. The calculated activation energies can then be compared with the experimental values obtained from kinetic studies. Furthermore, the computed vibrational frequencies of the transition state can be used to predict kinetic isotope effects, providing a direct link between theory and experiment. This integrated approach of experimental and computational investigation provides a comprehensive and detailed picture of the reaction mechanism.

Stereochemical Pathways and Control in Mechanistic Processes

Reactions involving the allylic halide this compound can proceed through various stereochemical pathways, primarily dictated by the reaction conditions and the nature of the nucleophile. The principal mechanisms at play are the S(_N)1, S(_N)2, and S(_N)2' pathways, each leading to distinct stereochemical outcomes.

The bulky and electron-rich 1-naphthyl group can stabilize an adjacent carbocation through resonance, making the S(_N)1 pathway plausible. inflibnet.ac.in In this two-step mechanism, the C-Br bond first breaks to form a planar allylic carbocation. This carbocation has two resonance structures, delocalizing the positive charge. A nucleophile can then attack either of these electrophilic carbon centers from either face of the planar system, typically leading to a racemic or near-racemic mixture of products. youtube.comstackexchange.com

Alternatively, a direct bimolecular nucleophilic substitution (S(_N)2) can occur. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry at that center. byjus.com However, the steric hindrance posed by the naphthyl group and the adjacent vinyl group might slow down this pathway. byjus.com

A competing pathway is the S(_N)2' reaction, an allylic rearrangement where the nucleophile attacks the gamma-carbon of the allylic system, with the double bond shifting and the bromide ion leaving in a concerted fashion. stackexchange.com The stereochemistry of the S(_N)2' reaction can be either syn or anti, depending on the specific system and conditions, leading to different diastereomeric products.

Control over these stereochemical pathways can be exerted by carefully selecting the reaction parameters. For instance, a high concentration of a strong, unhindered nucleophile tends to favor the S(_N)2 pathway, while a weak nucleophile in a polar, protic solvent would promote the S(_N)1 mechanism.

Below is an illustrative data table, based on general principles for allylic systems, showing the potential influence of the nucleophile on the reaction pathway for a chiral enantiomer of this compound.

Table 1: Hypothetical Influence of Nucleophile on Stereochemical Outcome

| Nucleophile | Proposed Dominant Pathway | Expected Stereochemical Outcome |

| Sodium azide (B81097) (NaN(_3)) | S(_N)2 | Inversion of configuration |

| Silver acetate (B1210297) (AgOAc) in Acetic Acid | S(_N)1 | Racemization |

| Lithium dimethylcuprate ((CH(_3))(_2)CuLi) | S(_N)2' | Allylic rearrangement |

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and the use of a catalyst are critical factors that can profoundly influence the reaction mechanism and, consequently, the product distribution in reactions of this compound.

Solvent Effects:

The polarity and protic nature of the solvent play a crucial role in determining whether a reaction proceeds via an S(_N)1 or S(_N)2 mechanism. libretexts.org

Polar Protic Solvents: Solvents like water, methanol (B129727), and acetic acid are capable of hydrogen bonding and can effectively solvate both the departing bromide anion and the intermediate carbocation in an S(_N)1 reaction. ncert.nic.in This stabilization lowers the activation energy for the ionization step, thereby favoring the S(_N)1 pathway. libretexts.org

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons. They can solvate cations but are less effective at solvating anions. These solvents tend to favor S(_N)2 reactions by increasing the effective nucleophilicity of the attacking species. libretexts.org

Catalyst Influence:

Transition metal catalysts, particularly palladium complexes, are widely used to facilitate cross-coupling reactions involving allylic halides. organic-chemistry.orgnih.gov In the case of this compound, a palladium(0) catalyst could initiate a catalytic cycle by oxidative addition to the C-Br bond, forming a π-allylpalladium(II) complex. This intermediate can then react with a variety of nucleophiles (e.g., organoboranes, organotins) in reactions like the Suzuki or Stille coupling. organic-chemistry.org

The ligands attached to the palladium center can influence the regioselectivity and stereoselectivity of the nucleophilic attack on the π-allyl intermediate. Bulky phosphine (B1218219) ligands, for example, can direct the nucleophile to the less sterically hindered carbon of the allyl system. nih.gov

The following table illustrates the potential effects of solvent and catalyst choice on a hypothetical cross-coupling reaction between this compound and an arylboronic acid.

Table 2: Hypothetical Influence of Solvent and Catalyst on a Suzuki Coupling Reaction

| Solvent | Catalyst/Ligand | Predominant Product Type |

| Toluene | Pd(PPh(_3))(_4) | Linear coupled product |

| Tetrahydrofuran (THF) | Pd(dba)(_2) / dppf | Branched coupled product |

| Dimethylformamide (DMF) | PdCl(_2)(dppf) | Mixture of linear and branched |

Spectroscopic and Advanced Structural Elucidation Studies of 2 Bromo 3 1 Naphthyl 1 Propene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-bromo-3-(1-naphthyl)-1-propene, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework, including connectivity and spatial relationships.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinyl protons, the allylic protons, and the aromatic protons of the naphthyl group will resonate in characteristic regions of the spectrum.

The two geminal protons on the C1 carbon (=CH₂) are diastereotopic and are expected to show distinct chemical shifts, likely in the range of 5.5-6.0 ppm. These protons will exhibit geminal coupling to each other and vicinal coupling to the allylic protons. The allylic protons (CH₂), being adjacent to the naphthyl ring, will likely appear as a doublet in the range of 3.8-4.2 ppm. The seven protons of the 1-naphthyl group will produce a complex multiplet pattern in the aromatic region, typically between 7.4 and 8.2 ppm. The proton at the C8 position of the naphthyl ring is expected to be deshielded due to its peri-interaction with the substituent at C1, thus appearing at the lowest field.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| =CHaHb | 5.7 - 5.9 | d | Jgem ≈ 1-2 |

| =CHaHb | 5.5 - 5.7 | d | Jgem ≈ 1-2 |

| -CH₂- | 4.0 - 4.2 | s | - |

| Naphthyl-H | 7.4 - 8.2 | m | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the geminal vinyl protons and between the vinyl protons and the allylic protons. Within the naphthyl ring, correlations between adjacent aromatic protons would help in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons by correlating the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in establishing the connectivity of the molecule. For instance, correlations would be expected from the allylic protons to the C1 and C2 carbons of the propene unit, as well as to the C1 and C8a carbons of the naphthyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY would be particularly useful in determining the stereochemistry around the double bond and the preferred conformation of the naphthyl group relative to the propene chain. Correlations between the allylic protons and the H8 proton of the naphthyl ring would indicate a specific spatial arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are often complementary. docbrown.infochemicalbook.com

The IR spectrum of this compound is expected to show characteristic absorption bands. The C=C stretching vibration of the propene unit should appear around 1620-1640 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. The aromatic C-H stretching vibrations of the naphthyl group will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the C=C double bond and the aromatic ring vibrations, which are often strong in the Raman spectrum due to their polarizability. The C-Br stretch, being a vibration of a heavy atom, may also be observable in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|

| Naphthyl C-H | Stretching | 3000 - 3100 | Medium | Medium |

| Alkene =C-H | Stretching | 3020 - 3080 | Medium | Medium |

| C=C (Alkene) | Stretching | 1620 - 1640 | Medium | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong | Strong |

| C-Br | Stretching | 500 - 600 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, it would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A primary fragmentation would be the loss of a bromine radical (•Br) to form a stable naphthyl-allylic cation. This fragment would likely be the base peak in the spectrum. Further fragmentation of the naphthyl-allylic cation could involve the loss of acetylene (B1199291) (C₂H₂) or other small neutral molecules. Another possible fragmentation pathway is the cleavage of the bond between the allylic carbon and the naphthyl ring, leading to the formation of a naphthylmethyl cation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 246/248 | [M]⁺• (Molecular ion) |

| 167 | [M - Br]⁺ (Naphthyl-allylic cation) |

| 141 | [C₁₁H₉]⁺ (Naphthylmethyl cation) |

| 115 | [C₉H₇]⁺ (Indenyl cation) |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently available in the public domain, we can infer potential solid-state characteristics by analogy to related structures, such as 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one. libretexts.org

It is anticipated that the crystal packing of this compound would be influenced by a combination of van der Waals forces, π-π stacking interactions between the naphthyl rings of adjacent molecules, and potentially halogen bonding. The bromine atom, with its electrophilic region (σ-hole), could engage in halogen bonding with nucleophilic atoms or π-systems of neighboring molecules.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides critical insights into the three-dimensional arrangement of chiral molecules. For derivatives of this compound, these techniques are indispensable for determining enantiomeric purity and assigning the absolute configuration of stereogenic centers. The inherent chirality of these molecules, arising from the stereocenter at the bromine-bearing carbon, allows them to interact differentially with left and right circularly polarized light, giving rise to characteristic chiroptical phenomena.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgbiologic.net A typical ORD spectrum for a chiral compound will show a plain curve at wavelengths far from an absorption band. However, in the region of an electronic absorption, the ORD curve will exhibit a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.org

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. biologic.net A CD spectrum plots this difference in absorption (ΔA) or the molar ellipticity [θ] against wavelength. Like ORD, CD signals are only observed in the absorption regions of a chromophore and the resulting peaks are also referred to as Cotton effects. libretexts.org CD and ORD are intimately related phenomena and one can be theoretically derived from the other through the Kronig-Kramers transforms. biologic.net

For derivatives of this compound, the dominant chromophore is the naphthyl group. The naphthalene (B1677914) chromophore is particularly well-suited for chiroptical studies due to its strong π–π* electronic transitions. nih.gov These transitions, particularly the ¹Bb transition around 220 nm, are sensitive to the chiral environment and can produce intense Cotton effects in the CD spectrum. nih.gov The interaction between the electronic transition dipole moments of the naphthyl chromophore and the chiral center induces the chiroptical signals, whose signs and magnitudes are diagnostic of the absolute configuration.

The determination of enantiomeric purity relies on the principle that the magnitude of the observed optical rotation or CD signal is directly proportional to the concentration of the chiral species. A pure enantiomer will exhibit a specific rotation or molar ellipticity, while a racemic mixture will be chiroptically silent. By comparing the measured optical rotation of a sample to the known value for the pure enantiomer, the enantiomeric excess (ee) can be quantified.

The absolute configuration of a this compound derivative can often be determined by applying empirical rules, such as the Octant Rule for ketones, or by comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration. libretexts.org More rigorously, the absolute configuration can be established by comparing the experimental CD spectrum with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT).

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, the chiroptical properties can be inferred from studies on structurally related compounds. For instance, research on di(1-naphthyl)methane derivatives has shown that the interactions between the naphthyl chromophores lead to strong exciton-coupled CD signals, which are highly sensitive to the stereochemical environment. nih.gov Similarly, studies on other chiral bromo-substituted aromatic compounds have demonstrated the utility of CD spectroscopy in stereochemical assignments.

A hypothetical study on the enantiomers of a this compound derivative would likely involve the measurement of their CD and ORD spectra. The data would be presented in a table format, summarizing the key chiroptical parameters.

| Compound | Enantiomer | Solvent | [α]D25 (deg) | CD Maximum (λ, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| This compound | (R) | Methanol (B129727) | - | 230 | - |

| This compound | (S) | Methanol | + | 230 | + |

This table is illustrative and represents the type of data expected from chiroptical studies. The signs of the specific rotation and molar ellipticity are hypothetical and would need to be determined experimentally.

The enantiomers would be expected to exhibit mirror-image CD and ORD curves. For example, if the (R)-enantiomer displays a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship is a fundamental principle of chiroptical spectroscopy and provides a robust method for distinguishing between enantiomers and assessing enantiomeric purity.

Computational and Theoretical Chemistry Studies on 2 Bromo 3 1 Naphthyl 1 Propene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and other electronic characteristics with a good balance of accuracy and computational cost. For 2-bromo-3-(1-naphthyl)-1-propene, DFT calculations are instrumental in understanding its structure-reactivity relationship.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr

In the context of this compound, the π-electrons of the double bond and the naphthalene (B1677914) ring contribute significantly to the HOMO, making the molecule susceptible to attack by electrophiles. chemistrysteps.com The presence of the electron-withdrawing bromine atom and the conjugating naphthyl group influences the energy levels of these orbitals. researchgate.net For instance, substitutions on a naphthalene ring are known to alter the HOMO-LUMO gap. researchgate.net In "normal demand" reactions, the interaction between the HOMO of the diene (in this case, the propene and naphthyl system can be considered part of a larger π-system) and the LUMO of a dienophile is the most significant for stabilizing the transition state. wikipedia.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Theoretical calculations can precisely determine the energies of these orbitals and the resulting gap, thereby predicting the molecule's propensity to engage in reactions such as electrophilic additions across the double bond. cureffi.orgnumberanalytics.com The analysis of the orbital coefficients can further predict the regioselectivity of such reactions. wikipedia.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. acs.org It is a direct measure of bond strength and a key parameter in assessing the thermal stability of a molecule and predicting its reaction pathways. For this compound, several bonds are of particular interest, most notably the allylic C-Br and C-H bonds, as well as the C-C bonds within the propenyl chain and the naphthyl ring.

The C-Br bond in an allylic position is expected to be weaker than in a saturated alkyl halide due to the resonance stabilization of the resulting allylic radical. masterorganicchemistry.com Similarly, the allylic C-H bonds are also weakened. nih.gov Computational methods like DFT can provide accurate BDE values. nih.gov These calculations are crucial for predicting whether a reaction will proceed via a radical mechanism, for example, under conditions of heat or light. masterorganicchemistry.com

The stability of the parent molecule and the radicals formed upon bond cleavage are both important factors. nih.gov The extended conjugation provided by the naphthyl group will influence the stability of the parent molecule and any radical intermediates. acs.org

Table 2: Hypothetical Calculated Bond Dissociation Energies (BDE) for this compound

| Bond | BDE (kcal/mol) |

| C-Br | 55 |

| Allylic C-H | 85 |

| Vinylic C-H | 110 |

Note: These values are representative and would be obtained from specific quantum chemical calculations. Actual experimental values for similar bonds can be found in various sources. acs.orgucsb.eduscribd.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. chemrxiv.org

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the C-C single bonds, particularly the bond connecting the naphthyl group to the propenyl chain. This rotation can lead to different conformers with varying energies and properties. nih.gov MD simulations can identify the most stable conformers and the energy barriers between them, which is important for understanding how the molecule's shape influences its reactivity.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent or in the presence of other reactants, one can observe how it interacts with its surroundings through forces like van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding (if applicable in the reaction medium). These interactions can significantly affect reaction rates and pathways.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are essential for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these studies can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

An energetic profile, or reaction coordinate diagram, illustrates the change in energy as reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier (or activation energy). sciepub.com A lower activation barrier corresponds to a faster reaction rate.

For reactions involving this compound, such as electrophilic addition to the double bond, computational chemists can model the step-by-step process. libretexts.orglibretexts.org This would involve the initial attack of an electrophile on the π-system, leading to the formation of a carbocation intermediate. chemistrysteps.comnumberanalytics.com The stability of this carbocation is crucial and is influenced by the substitution pattern. numberanalytics.com The subsequent attack of a nucleophile on the carbocation completes the reaction. libretexts.org By calculating the energies of all species along the reaction pathway, a detailed energetic profile can be constructed, providing quantitative information about the feasibility and kinetics of the reaction.

Many reactions can potentially yield more than one product. Selectivity—be it regioselectivity, stereoselectivity, or chemoselectivity—is a critical aspect of chemical synthesis. rsc.orgrsc.org Computational chemistry has become a powerful tool for predicting and understanding reaction selectivity.

In the case of an unsymmetrical alkene like this compound, the addition of an unsymmetrical reagent (e.g., HBr) can lead to different regioisomers. chemistrysteps.com According to Markovnikov's rule, in the electrophilic addition of a protic acid to an alkene, the proton adds to the carbon atom that has more hydrogen atoms, leading to the more stable carbocation intermediate. chemistrysteps.com Computational studies can verify this by comparing the activation barriers for the formation of the different possible carbocation intermediates. The pathway with the lower activation barrier will be favored, thus predicting the major product. libretexts.orgresearchgate.net

For example, in the addition of HBr, the proton could add to either C1 or C2 of the propene unit. The relative stability of the resulting carbocations (one secondary and benzylic-like, the other primary) and the corresponding transition state energies would determine the regiochemical outcome. Computational models can accurately predict which isomer will be preferentially formed. rsc.orgresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are fundamental for molecular structure elucidation. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become standard for obtaining accurate predictions of NMR and UV-Vis spectra, respectively chemicalbook.comnih.gov.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. The accuracy of these predictions has advanced significantly, with mean absolute errors for ¹H NMR often below 0.21 ppm and for ¹³C NMR below 1.2 ppm, provided that appropriate functionals and basis sets are used and conformational isomers are considered chemicalbook.com.

For this compound, the predicted chemical shifts would be influenced by the distinct electronic environments of its constituent atoms. The naphthyl group, with its large aromatic system, would exert significant anisotropic effects, generally causing deshielding of nearby protons. The bromine atom, being highly electronegative, would deshield the vinylic proton attached to the same carbon. The sp² hybridized carbons of the double bond and the aromatic naphthyl ring would appear in the downfield region of the ¹³C NMR spectrum.